3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile
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Overview
Description
3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile is an organic compound characterized by its complex structure, which includes a cyano group, a dimethoxy-nitrophenyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (for bromination) or nitric acid (for nitration) are commonly used.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various substituents like halogens or nitro groups.
Scientific Research Applications
3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyano group can engage in nucleophilic addition reactions. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl alcohol: Shares the dimethoxy-nitrophenyl moiety but lacks the cyano and benzonitrile groups.
4,5-Dimethoxy-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of the cyano and benzonitrile groups.
Uniqueness
3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
3-[(Z)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-24-17-8-14(16(21(22)23)9-18(17)25-2)7-15(11-20)13-5-3-4-12(6-13)10-19/h3-9H,1-2H3/b15-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRCWQUSGYAZIT-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=CC(=C2)C#N)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=CC=CC(=C2)C#N)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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